11-Dodecenoic acid

Übersicht

Beschreibung

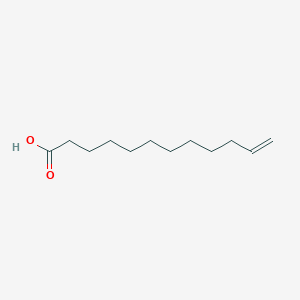

11-Dodecenoic acid, also known as 11-lauroleic acid, is a medium-chain fatty acid with the molecular formula C₁₂H₂₂O₂. It is characterized by an aliphatic tail containing twelve carbon atoms and a single double bond at the eleventh position. This compound is a colorless liquid with a fatty, citrusy aroma and is part of the broader class of unsaturated fatty acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 11-Dodecenoic acid can be synthesized through various chemical processes. One common method involves the bromination of dodecanoic acid followed by dehydrohalogenation. The process begins with the addition of bromine to dodecanoic acid in the presence of phosphorus trichloride, followed by heating and stirring. The resultant bromo acid is then treated with potassium tert-butoxide in tert-butyl alcohol to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of renewable resources. For instance, a multi-enzymatic cascade can be designed for the production of dodecanedioic acid from linoleic acid. This eco-friendly process utilizes enzymes such as lipoxygenase, hydroperoxide lyase, and aldehyde dehydrogenase, co-expressed in Escherichia coli, to achieve high yields .

Analyse Chemischer Reaktionen

Oxidation Reactions

11-Dodecenoic acid undergoes oxidation primarily at the double bond or carboxylic acid group:

-

Double bond oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) cleaves the double bond, yielding dodecanedioic acid (HOOC-(CH₂)₁₀-COOH), a dicarboxylic acid with industrial applications in polymer production .

-

Carboxylic acid oxidation : Further oxidation of the carboxyl group is rare under standard conditions but can occur with specialized reagents.

Key conditions and products :

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Double bond cleavage | KMnO₄ (alkaline medium) | Dodecanedioic acid | |

| Ozonolysis | O₃ followed by reductive workup | Shorter-chain diacids |

Reduction Reactions

The double bond in this compound is susceptible to catalytic hydrogenation:

-

Hydrogenation : Exposure to hydrogen gas (H₂) in the presence of palladium (Pd) or platinum (Pt) catalysts saturates the double bond, producing dodecanoic acid (lauric acid) .

Experimental data :

-

Complete hydrogenation occurs at 25–50°C under 1–3 atm H₂ pressure .

-

Selectivity for ω-1 position retention is observed in enzymatic reductions .

Halogenation Reactions

The terminal double bond reacts with halogens via electrophilic addition:

-

Bromination : Bromine (Br₂) in carbon tetrachloride (CCl₄) adds across the double bond, forming 11,12-dibromododecanoic acid .

-

Chlorination : Similar reactions with chlorine (Cl₂) yield chlorinated derivatives.

Mechanistic notes :

-

The reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition .

-

Halogenated products serve as intermediates in synthesizing surfactants and plasticizers .

Esterification and Transesterification

The carboxylic acid group participates in esterification:

-

Ethyl ester formation : Reaction with ethanol (C₂H₅OH) under acidic conditions produces ethyl 11-dodecenoate, a volatile ester used in fragrances .

-

Lipase-catalyzed synthesis : Immobilized lipases (e.g., Candida antarctica Lipase B) in ionic liquids facilitate transesterification with sugars like glucose, yielding amphiphilic esters for biocompatible materials .

Optimized conditions :

| Substrate | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Glucose | Lipase B | [Bmim][BF₄] | ~60% | |

| Ethanol | H₂SO₄ | Toluene | >90% |

Biological and Enzymatic Reactions

-

CYP450-catalyzed desaturation : Rabbit cytochrome P450 isoforms (CYP2E1, CYP4A5/7, CYP4B1) catalyze the ω-1 desaturation of lauric acid to form this compound, a key step in its biosynthesis .

-

Antimicrobial activity : Derivatives like methyl 10,11-methyleneundecanoate exhibit antibiotic effects against insect larvae, disrupting growth at concentrations as low as 0.005% .

Enzymatic pathway :

Conditions: NADPH-dependent, induced by acetone pretreatment .

Comparative Reactivity

This compound’s reactivity distinguishes it from saturated analogues:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Compounds

11-Dodecenoic acid serves as a precursor in the synthesis of various organic compounds and polymers. Its unique structure, characterized by a double bond at the eleventh carbon position, allows for diverse chemical reactions such as oxidation, reduction, and substitution. For example:

- Oxidation : It can be oxidized to produce dodecanedioic acid, which is used in the manufacture of nylon and other polymers.

- Reduction : The double bond can be reduced to yield dodecanoic acid, which is utilized in food and cosmetic industries.

- Substitution : The compound can undergo halogenation to create halogenated derivatives that find applications in pharmaceuticals.

| Reaction Type | Product | Application |

|---|---|---|

| Oxidation | Dodecanedioic acid | Nylon production |

| Reduction | Dodecanoic acid | Food and cosmetics |

| Substitution | Halogenated dodecenoic acids | Pharmaceuticals |

Biological Applications

Role in Cellular Metabolism

Research indicates that this compound plays a crucial role in lipid metabolism. A study demonstrated its involvement in modulating the expression of Perilipin5, a protein critical for lipid droplet metabolism. Increased levels of this fatty acid were associated with reduced ferroptosis (a form of regulated cell death) in hepatocytes, suggesting its protective role against non-alcoholic steatohepatitis (NASH) .

Antitumor Activity

Derivatives of this compound exhibit potential antitumor properties. For instance, 10-Oxo-11-dodecenoic acid has been shown to possess significant antitumor and antifungal activities . This suggests possible applications in cancer therapy, although further research is necessary to elucidate the specific mechanisms involved.

Medical Applications

Therapeutic Potential in Metabolic Disorders

The compound has garnered attention for its potential therapeutic effects in metabolic disorders. A study highlighted that increasing levels of this compound could inhibit ferroptosis in liver cells, presenting a novel approach to managing NASH . This finding opens avenues for developing treatments targeting lipid metabolism abnormalities.

Industrial Applications

Production of Detergents and Lubricants

In industrial settings, this compound is utilized in the production of detergents and lubricants due to its surfactant properties. Its ability to enhance membrane fluidity makes it suitable for various formulations that require effective dispersion and emulsification.

Case Studies

-

Study on Non-Alcoholic Steatohepatitis (NASH)

A comprehensive study demonstrated that Perilipin5 protects against NASH progression by increasing levels of this compound. The research showed that administration of this fatty acid effectively prevented ferroptosis in hepatocytes, indicating its potential as a therapeutic target . -

Antitumor Research

Research into derivatives of this compound revealed significant antitumor activity. For example, 10-Oxo-11-dodecenoic acid was found to inhibit tumor growth in vitro and exhibited antifungal properties, suggesting its utility in cancer treatment .

Wirkmechanismus

The exact mechanism of action of 11-dodecenoic acid is not fully understood. it is speculated that the compound affects cell membranes by enhancing fluidity and reducing permeability to specific molecules. This alteration in membrane properties can influence various cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

11-Dodecenoic acid can be compared with other medium-chain fatty acids such as:

Dodecanoic acid: Lacks the double bond present in this compound, making it more saturated.

9-Dodecenoic acid: Has a double bond at the ninth position, resulting in different chemical properties and reactivity.

7-Oxo-11-Dodecenoic acid: Contains an additional keto group, which significantly alters its chemical behavior and applications.

Uniqueness: The presence of the double bond at the eleventh position in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and industrial applications .

Biologische Aktivität

11-Dodecenoic acid, also known as 11-lauroleic acid, is a medium-chain fatty acid with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is classified as a monounsaturated fatty acid (MUFA) with the molecular formula and a molecular weight of 198.31 g/mol. Its structure includes a double bond between the 11th and 12th carbon atoms, which contributes to its unique biochemical properties. The compound is primarily found in certain plant oils and has been studied for its health benefits.

1. Modulation of Lipid Metabolism:

Research indicates that this compound plays a crucial role in lipid metabolism. A study demonstrated that the expression of Perilipin5 (Plin5), a protein involved in lipid droplet metabolism, is influenced by levels of this compound. Increased levels of this fatty acid were associated with reduced ferroptosis (a form of regulated cell death) in hepatocytes, suggesting a protective role against non-alcoholic steatohepatitis (NASH) .

2. Antitumor Activity:

Studies have shown that derivatives of this compound exhibit antitumor properties. For instance, 10-Oxo-11-dodecenoic acid has been reported to possess significant antitumor and antifungal activities . These findings suggest potential applications in cancer therapy, although further research is required to elucidate the specific mechanisms involved.

Biological Effects

1. Hepatic Protection:

In models of NASH, administration of this compound was found to alleviate liver damage by reducing lipid accumulation and inflammation. This effect was particularly noted in Plin5 knockout mice, where supplementation with this compound improved liver function and reduced markers of ferroptosis .

2. Antimicrobial Properties:

Research has indicated that medium-chain fatty acids, including this compound, possess antimicrobial properties. These compounds can disrupt microbial membranes and inhibit growth, making them potential candidates for natural preservatives or therapeutic agents against infections .

Case Studies

Case Study: NASH Prevention

A recent study explored the role of this compound in preventing NASH progression in mice fed a high-fat/high-cholesterol diet. The results showed that supplementation with this fatty acid significantly improved liver histology and reduced markers associated with liver damage and inflammation .

| Study Parameter | Control Group | This compound Group | P-Value |

|---|---|---|---|

| Liver Fat Accumulation | High | Low | <0.01 |

| Inflammatory Markers | Elevated | Reduced | <0.05 |

| Ferroptosis Indicators | High | Low | <0.01 |

Eigenschaften

IUPAC Name |

dodec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZPOFFXKUVNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215729 | |

| Record name | 11-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fatty, citrusy aroma | |

| Record name | 11-Dodecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in most organic solvents, Soluble (in ethanol) | |

| Record name | 11-Dodecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.897 | |

| Record name | 11-Dodecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65423-25-8 | |

| Record name | 11-Dodecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65423-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dodecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DODECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K7IVS77N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-Dodecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.